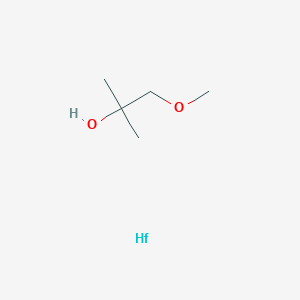
1-Methoxy-2-methylpropan-2-ol hafnium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-methylpropan-2-ol hafnium is a chemical compound that combines the properties of an organic solvent with the unique characteristics of hafnium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a high conversion rate and selectivity .
Industrial Production Methods
Industrial production of 1-Methoxy-2-methylpropan-2-ol involves the use of task-specific anion-functionalized poly(ionic liquid) catalysts. These catalysts enable efficient conversion and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-Methoxy-2-methylpropan-2-ol hafnium has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, and cleaning agents
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol methyl ether: Similar in structure and used as a solvent in various applications.
Di(propylene glycol) methyl ether: Another glycol ether with similar properties and uses.
Uniqueness
1-Methoxy-2-methylpropan-2-ol hafnium stands out due to its combination with hafnium, which imparts unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where these characteristics are required.
Propiedades
Fórmula molecular |
C5H12HfO2 |
|---|---|
Peso molecular |
282.63 g/mol |
Nombre IUPAC |
hafnium;1-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
Clave InChI |
UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC)O.[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


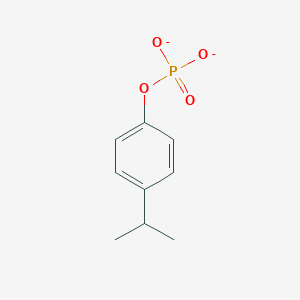
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
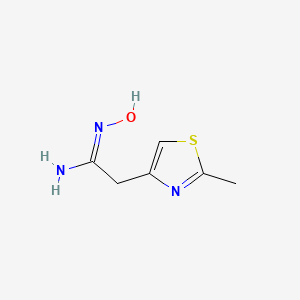


![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)

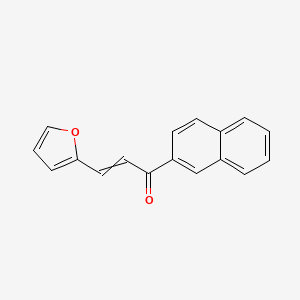

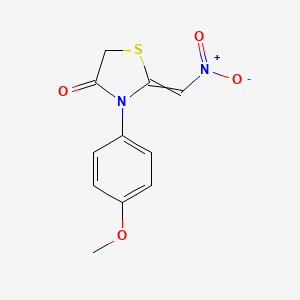
![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
